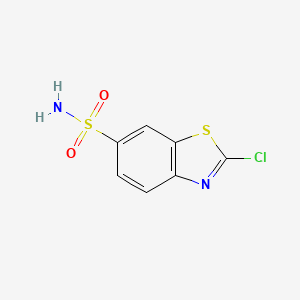

2-Chloro-1,3-benzothiazole-6-sulfonamide

Descripción

Propiedades

IUPAC Name |

2-chloro-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVRIYXTDXZDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295007 | |

| Record name | 2-Chloro-6-benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6608-52-2 | |

| Record name | 2-Chloro-6-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6608-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Sulfonyl Chloride Intermediate

Based on patent CN102108069B, a prominent method involves synthesizing the sulfonyl chloride precursor, which then reacts with benzothiazole derivatives to form the sulfonamide.

This route is advantageous due to the availability of raw materials and straightforward reaction conditions.

Multi-step Synthesis via Diazotization and Chlorination

As per patent US4410704A, a more elaborate pathway involves:

- Diazotization of amino benzothiazole derivatives

- Reaction with sulfurous gases and chlorine in organic solvents to form the sulfonamide

Process Summary:

- Diazotization of amino benzothiazole in solvents like ethanol or methyl alcohol with mineral acids

- Reaction with sulfurous gases and chlorine in solvents such as toluene or benzene, in the presence of copper sulfate as a catalyst

- Final purification yields the target sulfonamide

This method emphasizes the use of halogenated solvents and inert atmospheres to control reactivity and selectivity.

Alternative Routes

Research articles suggest the synthesis of benzothiazole derivatives with sulfonamide groups via condensation reactions of 2-aminothiophenol with sulfonyl chlorides, often under basic or neutral conditions, followed by purification.

Key Reaction Conditions and Reagents

Research Findings and Industrial Relevance

- The patent CN102108069B highlights a method with high efficiency, low cost, and mild conditions suitable for large-scale production.

- The process involving diazotization and chlorination offers high purity products but requires careful control of reaction parameters.

- Environmental considerations favor methods that minimize halogenated solvents and waste.

Análisis De Reacciones Químicas

2-Chloro-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The chemical formula for 2-Chloro-1,3-benzothiazole-6-sulfonamide is , with a molecular weight of approximately 248.7 g/mol. The synthesis typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-aminobenzothiazole in the presence of a base like triethylamine and a solvent such as dichloromethane. This process results in a product that can be purified through recrystallization or chromatography .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It acts by inhibiting bacterial enzymes and disrupting cell wall synthesis. The minimum inhibitory concentrations (MICs) against various bacterial strains have been documented as follows:

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 16 | Similar to penicillin |

| Escherichia coli | 32 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 64 | Higher than ciprofloxacin |

These findings suggest that the compound may serve as a viable alternative to established antibiotics.

Antifungal Activity

The compound also demonstrates antifungal properties, inhibiting the growth of various fungi, including Candida species. Effective concentrations are reported in the low micromolar range, with the chlorine substituent enhancing its antifungal efficacy.

Anticancer Potential

Recent studies have investigated the anticancer properties of this compound. It inhibits carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. In vitro studies against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10-30 | Inhibition of carbonic anhydrase isoforms |

| A549 | 10-30 | Induction of apoptosis |

The inhibition of specific enzymes involved in critical metabolic pathways contributes significantly to its biological activity .

Industrial Applications

Beyond its biological applications, this compound is also utilized in industrial contexts:

- Dyes and Pigments : It is employed in the production of various dyes due to its reactive sulfonamide group.

- Pharmaceutical Development : The compound serves as a scaffold for developing new pharmaceuticals owing to its enzyme inhibitory properties .

Antibacterial Efficacy

A study assessed the antibacterial activity of various sulfonamides, including this compound against clinical isolates of Staphylococcus aureus. Results indicated significant bacterial viability reduction at concentrations as low as 16 µg/mL.

Anticancer Research

In preclinical trials involving human cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM against breast and lung cancer cells. The mechanism was linked to the inhibition of carbonic anhydrase IX and XII isoforms, which are often overexpressed in tumors .

Mecanismo De Acción

The mechanism of action of 2-Chloro-1,3-benzothiazole-6-sulfonamide involves its interaction with specific molecular targets. It acts by inhibiting the activity of certain enzymes, which can disrupt various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Substituent Effects and Molecular Properties

The table below compares key structural and physicochemical attributes of 2-Chloro-1,3-benzothiazole-6-sulfonamide with related benzothiazole derivatives:

Actividad Biológica

Overview

2-Chloro-1,3-benzothiazole-6-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The chemical formula of this compound is C7H6ClN2O2S2. It is synthesized through a reaction involving 2-chlorobenzenesulfonyl chloride and 2-aminobenzothiazole in the presence of a base like triethylamine and a solvent such as dichloromethane. This synthesis typically results in a product that can be purified through recrystallization or chromatography.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It acts by inhibiting bacterial enzymes and disrupting cell wall synthesis. For instance, studies have shown its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 16 | Similar to penicillin |

| Escherichia coli | 32 | Comparable to ampicillin |

| Pseudomonas aeruginosa | 64 | Higher than ciprofloxacin |

Antifungal Activity

The compound also demonstrates antifungal activity. It has been shown to inhibit the growth of various fungi, including Candida species, with effective concentrations reported in the low micromolar range. The presence of electron-withdrawing groups like chlorine enhances its antifungal efficacy .

Anticancer Potential

In recent studies, this compound has been investigated for its anticancer properties. It was found to inhibit carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis. The compound showed promising results in vitro against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in critical metabolic pathways. For example:

- Enzyme Inhibition : It inhibits carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in cells. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.

- Disruption of Bacterial Function : By interfering with bacterial enzyme systems, it disrupts essential processes such as cell wall synthesis and metabolic functions necessary for bacterial survival.

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamides including this compound against clinical isolates of Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL.

- Anticancer Research : In a preclinical trial involving human cancer cell lines, the compound demonstrated IC50 values ranging from 10 to 30 µM against breast and lung cancer cells. The mechanism was linked to the inhibition of CA IX and CA XII isoforms, which are often overexpressed in tumors .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-1,3-benzothiazole-6-sulfonamide, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via substitution reactions starting from a sulfonyl chloride precursor. For example, reacting 6-chloro-1,3-benzothiazole sulfonyl chloride with ammonia or amines under basic conditions (e.g., aqueous NaOH or pyridine) at 0–5°C to prevent side reactions. Ethanol or THF are suitable solvents, and the reaction progress should be monitored via TLC or HPLC. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR (¹H, ¹³C, and DEPT for structural confirmation, DMSO-d₆ as solvent).

- Mass Spectrometry (ESI-MS or HRMS to confirm molecular weight and fragmentation patterns).

- HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid, UV detection at 254 nm for purity assessment).

- Elemental Analysis (to verify C, H, N, S, and Cl content within ±0.4% theoretical values).

Cross-validation with IR (sulfonamide S=O stretching at ~1350–1150 cm⁻¹) ensures functional group integrity .

Q. What safety precautions are required when handling this compound in the laboratory?

- Methodological Answer : Based on analogous sulfonamides and chlorinated heterocycles:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Storage : In a cool, dry place (<25°C) under inert atmosphere (N₂ or Ar) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste.

- Emergency Measures : For skin contact, wash with copious water; for eye exposure, rinse for 15 minutes and seek medical attention. Avoid water contact during fire (use CO₂ or dry chemical extinguishers) .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during sulfonamide formation?

- Methodological Answer : Side reactions (e.g., over-chlorination or hydrolysis) can be minimized by:

- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during sulfonyl chloride activation.

- Stoichiometry : Use 1.1–1.2 equivalents of amine to ensure complete substitution while avoiding excess reagent.

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate substitution.

- Inert Atmosphere : Conduct reactions under N₂ to prevent moisture ingress.

Post-reaction, quench unreacted reagents with ice-cold water and extract the product into dichloromethane for isolation .

Q. How should researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., S–N vs. C–Cl distances) can arise from twinning or poor data resolution. Use:

- SHELX Suite : Refine structures with SHELXL (high-resolution data) or SHELXD (for twinned crystals).

- Validation Tools : Check for ADDSYM alerts in PLATON to detect missed symmetry.

- Density Functional Theory (DFT) : Compare experimental geometries with computational models (e.g., B3LYP/6-31G*) to identify outliers.

Publish CIF files with deposition codes (e.g., CCDC) for peer validation .

Q. What strategies are effective for evaluating the bioactivity of this compound in antidiabetic or antimicrobial studies?

- Methodological Answer :

- In Vitro Assays :

- α-Glucosidase Inhibition : Measure IC₅₀ using p-nitrophenyl glucopyranoside substrate at pH 6.7.

- Antimicrobial Screening : Use microdilution assays (MIC/MBC) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) in Mueller-Hinton broth.

- Computational Docking :

- Target Selection : Dock against PDB structures (e.g., 1XRI for α-glucosidase) using AutoDock Vina with Lamarckian GA parameters.

- Validation : Compare binding scores with known inhibitors (e.g., acarbose) and validate via MD simulations (100 ns, AMBER).

Ensure biological replicates (n ≥ 3) and statistical analysis (ANOVA, p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.